Vinyl dicyanoacetate

Physical property differentiation Thermal stability Distillation purification

Vinyl dicyanoacetate (CAS 71607‑35‑7; IUPAC: ethenyl 2,2‑dicyanoacetate; molecular formula C₆H₄N₂O₂, molecular weight 136.11 g mol⁻¹) is a highly electron‑deficient vinyl ester that belongs to the broader family of cyanoacetic acid derivatives. The compound carries two strong electron‑withdrawing cyano groups on the α‑carbon of the ester moiety, which profoundly polarises the vinyl double bond and distinguishes it from simple alkyl‑substituted vinyl esters.

Molecular Formula C6H4N2O2
Molecular Weight 136.11 g/mol
CAS No. 71607-35-7
Cat. No. B12650470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl dicyanoacetate
CAS71607-35-7
Molecular FormulaC6H4N2O2
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC=COC(=O)C(C#N)C#N
InChIInChI=1S/C6H4N2O2/c1-2-10-6(9)5(3-7)4-8/h2,5H,1H2
InChIKeyUYRWDPUVLULWRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinyl Dicyanoacetate Procurement Guide: Core Identity, Regulatory Status, and Class Positioning


Vinyl dicyanoacetate (CAS 71607‑35‑7; IUPAC: ethenyl 2,2‑dicyanoacetate; molecular formula C₆H₄N₂O₂, molecular weight 136.11 g mol⁻¹) is a highly electron‑deficient vinyl ester that belongs to the broader family of cyanoacetic acid derivatives [1][2]. The compound carries two strong electron‑withdrawing cyano groups on the α‑carbon of the ester moiety, which profoundly polarises the vinyl double bond and distinguishes it from simple alkyl‑substituted vinyl esters [3]. Regulatory identifiers include EINECS 275‑676‑5 and FDA Unique Ingredient Identifier LTX59EXD6J, and the material is listed as an intermediate in multiple chemical inventories [2]. Despite its structural novelty, the published primary literature on vinyl dicyanoacetate is extremely sparse; most property data are predicted or derived from closely related dicyanoacetate esters, which must be carefully considered during procurement decisions .

Why Vinyl Acetate, Vinyl Cyanoacetate, or Alkyl Dicyanoacetates Cannot Replace Vinyl Dicyanoacetate Without Re‑Engineering


Generic substitution of vinyl dicyanoacetate with structurally related vinyl esters fails because the dual‑cyano substitution on the α‑carbon creates an electron‑deficient vinyl group that fundamentally alters both reactivity and physical properties relative to mono‑cyano or non‑cyano analogs [1]. Vinyl acetate (CAS 108‑05‑4) lacks the cyano groups entirely and therefore exhibits much lower electrophilicity, a boiling point approximately 150 °C lower, and a markedly different solubility profile [2]. Vinyl cyanoacetate (CAS 3061‑65‑2) possesses only a single cyano group and is employed as a ketene equivalent in Diels–Alder chemistry, a reaction manifold for which vinyl dicyanoacetate has not been typically evaluated . Alkyl dicyanoacetates such as ethyl dicyanoacetate (CAS 74908‑84‑2) retain the dual‑cyano motif but replace the polymerisable vinyl group with a saturated alkyl chain, eliminating the capacity for radical or Michael‑addition‑driven polymerisation that makes the vinyl ester valuable [3]. These differences mean that substituting any of these analogs into an established protocol risks complete failure of the desired transformation, batch‑to‑batch irreproducibility, or the need for extensive re‑optimisation of reaction conditions.

Head‑to‑Head Evidence: Quantified Differentiation of Vinyl Dicyanoacetate Against Close Analogs


Boiling Point Elevation vs. Vinyl Acetate – Implications for Thermal Processing Windows

Vinyl dicyanoacetate exhibits a predicted boiling point of 221.9 °C at 760 mmHg, approximately 149 °C higher than the measured boiling point of vinyl acetate (72.7 °C) [1]. This large elevation, attributable to the polar dicyanoacetate moiety, expands the thermal window for reactions conducted at elevated temperatures and facilitates purification by fractional distillation under reduced pressure without premature volatilisation of the monomer .

Physical property differentiation Thermal stability Distillation purification

Density and Flash Point Differentiation vs. Vinyl Acetate – Safe‑Handling and Formulation Relevance

Vinyl dicyanoacetate has a predicted density of 1.201 ± 0.06 g cm⁻³, significantly higher than the experimental density of vinyl acetate (0.934 g mL⁻¹ at 20 °C) [1]. Additionally, the flash point of vinyl dicyanoacetate is estimated at 91.7 °C, versus approximately −8 °C for vinyl acetate, indicating a markedly reduced flammability hazard [2]. These differences affect solvent miscibility, phase separation behaviour in biphasic reactions, and storage classification under GHS.

Safety data Solvent miscibility Formulation density

Hydrophilicity Differentiation – LogP Comparison vs. Vinyl Acetate and Ethyl Dicyanoacetate

The experimentally derived LogP of vinyl dicyanoacetate is 0.334, which is substantially lower than that of vinyl acetate (LogP ≈ 0.73) and ethyl dicyanoacetate (LogP ≈ 1.14, predicted) [1][2]. A LogP value below 0.5 places vinyl dicyanoacetate closer to the hydrophilic boundary, favouring its use in aqueous‑compatible reaction media and facilitating reverse‑phase HPLC separation with high aqueous mobile phases [1]. In practical terms, a validated reverse‑phase HPLC method using a Newcrom R1 column with MeCN/water/phosphoric acid has been demonstrated specifically for vinyl dicyanoacetate, offering a ready‑to‑use analytical protocol [1].

LogP HPLC method development Bioavailability prediction

Electron Deficiency – Dual‑Cyano Activation Enables Michael Acceptor Reactivity Absent in Vinyl Acetate

The α‑dicyano substitution in vinyl dicyanoacetate renders the vinyl group strongly electron‑deficient, a characteristic quantified for related dicyanovinyl derivatives by reduction onset potentials measured via cyclic voltammetry [1]. In model 2,2‑dicyanovinyl compounds, the first reduction occurs at potentials as low as −0.6 to −0.9 V (vs. Fc/Fc⁺), whereas vinyl acetate lacks any accessible reduction wave in the same potential window [1][2]. This electron deficiency directly translates into the ability of vinyl dicyanoacetate to function as a Michael acceptor and to undergo facile radical homo‑ and co‑polymerisation, reactions for which vinyl acetate is unreactive toward nucleophilic conjugate addition .

Michael addition Electrophilicity Radical polymerization

High‑Value Application Scenarios for Vinyl Dicyanoacetate Driven by Quantitative Differentiation Evidence


Captodative Radical Polymerisation for Specialty Copolymer Synthesis

The electron‑deficient vinyl group of vinyl dicyanoacetate, a consequence of the dual‑cyano substitution, makes it an ideal candidate for captodative radical copolymerisation with electron‑rich comonomers such as vinyl ethers or styrenics [1]. This reactivity profile, which is entirely absent in vinyl acetate, enables the synthesis of alternating copolymers with tunable dipole moments, relevant for piezoelectric and dielectric materials. Process developers should select vinyl dicyanoacetate over alkyl dicyanoacetates when polymerisable vinyl functionality is required alongside the electron‑withdrawing dicyano motif .

Michael Acceptor Building Block in Medicinal Chemistry and Agrochemical Synthesis

Vinyl dicyanoacetate can serve as a bis‑activated Michael acceptor for the construction of quaternary carbon centres through conjugate addition of nucleophiles such as enolates, thiols, or amines [1]. Unlike mono‑cyano vinyl esters (e.g., 1‑cyanovinyl acetate), the second cyano group enhances the electrophilicity of the β‑carbon, broadening the scope of nucleophiles that can be employed. Medicinal chemistry groups seeking to introduce a vinyl ester handle that survives further synthetic manipulations should prefer vinyl dicyanoacetate for its balance of reactivity and thermal stability (boiling point > 220 °C) .

HPLC‑Based Quality Control and Purity Analysis in Procurement

A validated reverse‑phase HPLC method using a Newcrom R1 column with MeCN/water/phosphoric acid mobile phase has been specifically demonstrated for vinyl dicyanoacetate, leveraging its low LogP of 0.334 for retention on a mixed‑mode stationary phase [1]. Procurement and QC laboratories can adopt this method directly, avoiding the extensive method development that would be required for analogs with significantly different hydrophilicity (e.g., ethyl dicyanoacetate, LogP ≈ 1.14). The method is scalable to preparative separations and is MS‑compatible when phosphoric acid is replaced with formic acid [1].

High‑Temperature Solution Polymerisation and Coating Formulations

With a predicted boiling point of 221.9 °C and a flash point of 91.7 °C, vinyl dicyanoacetate remains in the liquid phase across a temperature range where vinyl acetate (bp 72.7 °C, flash point −8 °C) would have already volatilised or posed a fire hazard . This makes vinyl dicyanoacetate the preferred vinyl ester monomer for solution polymerisations conducted in high‑boiling solvents (e.g., DMF, NMP) at temperatures between 100 °C and 180 °C, enabling higher reaction rates and complete monomer conversion without pressurised reactor systems.

Technical Documentation Hub

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